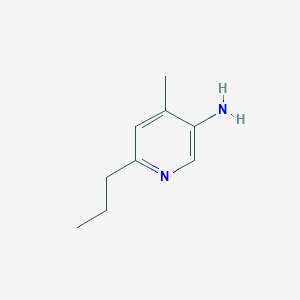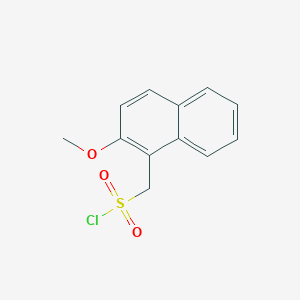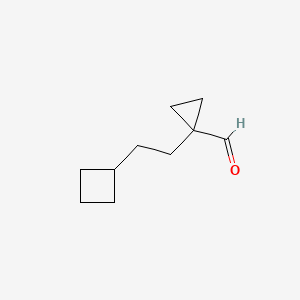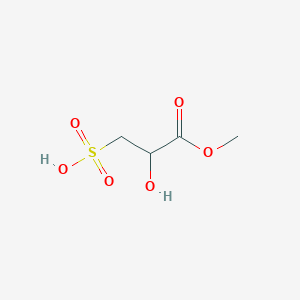
2-Amino-2-(3-oxocyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-oxocyclohexyl)acetamide is an organic compound with the molecular formula C₈H₁₄N₂O₂ It is characterized by the presence of an amino group, a cyclohexyl ring with a ketone functional group, and an acetamide moiety
Vorbereitungsmethoden
The synthesis of 2-Amino-2-(3-oxocyclohexyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with cyanoacetamide in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
2-Amino-2-(3-oxocyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-oxocyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-oxocyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s amino and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(3-oxocyclohexyl)acetamide can be compared with similar compounds such as 4-Acetamidocyclohexanone and other acetamide derivatives. These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of an amino group and a cyclohexyl ring with a ketone functional group in this compound distinguishes it from other related compounds .
Similar compounds include:
- 4-Acetamidocyclohexanone
- N-(4-Oxocyclohexyl)acetamide
- 2-Aminobenzoxazole
These compounds are often used in similar research applications but may exhibit different reactivity and biological activities due to their distinct chemical structures.
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-amino-2-(3-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c9-7(8(10)12)5-2-1-3-6(11)4-5/h5,7H,1-4,9H2,(H2,10,12) |
InChI-Schlüssel |
LLTDNXTWIFGADX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=O)C1)C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)



![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)




![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)

![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)

